molecular formula C13H8N2 B3145298 9H-Carbazole-3-carbonitrile CAS No. 57102-93-9

9H-Carbazole-3-carbonitrile

Cat. No. B3145298
Key on ui cas rn: 57102-93-9
M. Wt: 192.22 g/mol
InChI Key: APYLNYCULQUSLG-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

A solution of 3-bromo-9H-carbazole (23.08 g, 0.094 mol) and cuprous cyanide (9.33 g, 0.103 mol) in N-methyl-pyrrolidone (300 ml) was heated at 200° C. for 5 h. The cooled reaction mixture was poured on to water (600 ml) and the precipitate was filtered off and washed with ethyl acetate (3×50 ml). The filtrate was extracted with ethyl acetate (3×250 ml) and the combined ethyl acetate extracts were washed with water (150 ml), brine (150 ml), dried (MgSO4) and concentrated in vacuo. The residue was crystallised from heptanes and recrystallised from acetonitrile (70 ml) affording 7.16 g (40%) of 3-cyano-9H-carbazole as a solid.
Quantity
23.08 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.O.[CH3:16][N:17]1CCCC1=O>>[C:16]([C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3)#[N:17]

Inputs

Step One
Name
Quantity
23.08 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
cuprous cyanide
Quantity
9.33 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (3×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
the combined ethyl acetate extracts were washed with water (150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from heptanes
CUSTOM
Type
CUSTOM
Details
recrystallised from acetonitrile (70 ml)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.16 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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